(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known by its chemical identifier 1085528-19-3, is an organic compound classified as an amino acid derivative. This compound features a methoxycarbonyl group, a methyl group, and an amino group attached to the second carbon of the propanoic acid backbone. Its unique structure allows it to participate in various biochemical processes and makes it a valuable compound in both research and industrial applications.
The compound is synthesized through organic chemistry methods and is categorized under amino acids due to its structural characteristics. It is particularly noted for its potential roles in metabolic pathways, enzyme interactions, and as a precursor in drug development.
The synthesis of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid typically involves the esterification of the corresponding amino acid. One common method includes:
Industrial production often utilizes large-scale esterification processes optimized for efficiency. Continuous flow reactors are employed to enhance reaction conditions, allowing for better control over temperature and pressure, which are crucial for maximizing yield.
The molecular structure of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid can be represented as follows:
The compound's stereochemistry is significant; the "(2S)" designation indicates that it has a specific spatial arrangement that contributes to its biological activity.
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid can undergo several types of chemical reactions:
These reactions allow for the synthesis of various derivatives that may exhibit different biological activities or properties, expanding the utility of this compound in synthetic chemistry.
The mechanism of action for (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can act as both a substrate and an inhibitor in enzymatic reactions, influencing various biochemical pathways. The hydrolysis of its methoxycarbonyl group releases active metabolites that exert biological effects, potentially impacting metabolic processes .
Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm the structural integrity and functional groups present in the compound .
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid has diverse applications across various fields:
Preserving chiral integrity at the C2 position is paramount for the biological activity of N-methylated amino acid derivatives like (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid. Industrial synthesis typically starts from enantiopure precursors such as L-alanine or N-methyl-L-alanine to exploit existing stereocenters. In one documented route, L-alanine undergoes N-methylation under reductive conditions (e.g., formaldehyde/Pd-C) followed by stereoselective carbamoylation. A more direct approach employs N-methyl-L-alanine dissolved in cold aqueous NaOH (10–20°C), with simultaneous addition of methyl chloroformate and sodium hydroxide. This Schotten-Baumann reaction proceeds with minimal racemization due to the low temperature and controlled pH, yielding the title compound at 36% after acidification and ethyl acetate extraction [1].
Advanced routes utilize chiral auxiliaries or asymmetric hydrogenation. For instance, N-(diphenylmethylene) glycine tert-butyl ester undergoes enantioselective methylation with chiral palladium catalysts, followed by deprotection and methoxycarbonylation. Such methods achieve enantiomeric excess (ee) >98% but require complex ligand systems, making them cost-prohibitive for large-scale use. Racemization risks escalate above pH 9 or during prolonged reaction times, necessitating strict temperature control and step monitoring via chiral HPLC [1] .
Table 1: Stereoselective Synthesis Routes
Starting Material | Conditions | Key Stereocontrol Features | Yield | ee |
---|---|---|---|---|
N-Methyl-L-alanine | Methyl chloroformate, NaOH, 10–20°C | Low-temperature carbamoylation | 36% | >99% |
L-Alanine | Formaldehyde/Pd-C, then methyl chloroformate | In situ reductive alkylation | 52% | 97% |
Glycine derivative | Chiral Pd catalyst, CH₃I | Asymmetric C–N bond formation | 68% | >98% |
The carboxylic acid group of N-alkylated amino acids often requires protection during peptide coupling to prevent side reactions. Standard esterification methods include Fischer esterification (HCl/MeOH) or diazomethane treatment, though the latter poses safety concerns. For tert-butyl esters, the acid is treated with isobutylene and catalytic sulfuric acid, while benzyl esters form via carbodiimide-mediated coupling with benzyl alcohol. The N-methoxycarbonyl group in our target compound is stable under acidic conditions but hydrolyzes in strong bases (pH >12), limiting orthogonal protection options [5] [6].
Notably, the N-methoxycarbonyl-methylamino moiety resists epimerization during activation, unlike N-alkyl carbamates. This permits direct coupling using agents like HATU or DCC without racemization. For C-terminal modifications, the methyl ester can be introduced in situ by substituting methyl chloroformate with ethyl or benzyl chloroformate in the Schotten-Baumann reaction, though steric hindrance lowers yields by ~15% for bulkier esters [3] [5]. Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups serve as alternatives for the N-protection of the methylamino group. Boc protection uses di-tert-butyl dicarbonate in dioxane, while Fmoc employs 9-fluorenylmethyl chloroformate. Both are cleaved under mild acids (TFA) or bases (piperidine), respectively, enabling sequential deprotection in solid-phase peptide synthesis [6] [9].
Continuous flow technology enhances the synthesis of thermally labile or racemization-prone compounds like our target molecule. Key stages adapted to flow systems include:
Solvent selection critically impacts flow efficiency. Polar aprotic solvents like DMF or acetonitrile [3] prevent precipitation during reactions, while switchable solvents (e.g., dimethylcarbonate) facilitate post-reaction separation. When coupled with inline IR monitoring for pH and conversion tracking, flow systems achieve >95% purity before crystallization [5].
Table 2: Flow Reactor vs. Batch Process Parameters
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Temperature | 10–20°C | 15°C ± 0.5°C |
Reaction Time | 16 h | 2 min |
Yield | 36% | 85% |
Byproduct Formation | Up to 15% (dichloroformate adducts) | <2% |
Scale-Up Capacity | Limited by heat transfer | Linear via numbering-up |
Purification of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid leverages both crystallization and chromatography to address polar byproducts (e.g., unreacted starting material or hydrolysis products). Antisolvent crystallization is preferred industrially: the crude extract is dissolved in warm ethanol (50°C) and incrementally diluted with heptane or cyclohexane. This induces supersaturation, yielding needle-like crystals with 98.5% purity after washing. Solvent composition ratios (ethanol:heptane = 1:3 v/v) and cooling rates (0.5°C/min) are optimized to prevent oiling out [3].
For high-purity requirements (>99.5%), preparative HPLC with C18 columns resolves N-methylalanine or over-carbamoylated impurities. A water/acetonitrile gradient (0.1% TFA modifier) achieves baseline separation at pH 2.5. Size-exclusion chromatography (Sephadex LH-20) is viable but slower, making it impractical beyond lab scale. Post-crystallization, the compound may retain solvent residues; thus, fluidized-bed drying under nitrogen at 40°C reduces ethanol content to <500 ppm [1] [9]. Hybrid approaches involve initial silica gel chromatography (eluent: CH₂Cl₂/MeOH/AcOH = 90:9:1) followed by crystallization, combining impurity clearance with polymorph control. The α-polymorph exhibits superior stability and is exclusively formed in ethyl acetate/heptane mixtures [4] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: